4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
CAS No.: 1016705-48-8
Cat. No.: VC8190078
Molecular Formula: C13H11BrO4S
Molecular Weight: 343.19 g/mol
* For research use only. Not for human or veterinary use.
![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid - 1016705-48-8](/images/structure/VC8190078.png)
Specification
CAS No. | 1016705-48-8 |
---|---|
Molecular Formula | C13H11BrO4S |
Molecular Weight | 343.19 g/mol |
IUPAC Name | 4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16) |
Standard InChI Key | GJPTXIFDAOSQGJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure integrates a benzoic acid backbone substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (5-bromothiophen-2-yl)methoxy group. The thiophene ring introduces sulfur-based aromaticity, while bromine at the 5-position enhances electronic diversity. Key structural descriptors include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁BrO₄S |
SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br |
InChIKey | GJPTXIFDAOSQGJ-UHFFFAOYSA-N |
IUPAC Name | 4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid |
The InChI string (InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16)
) confirms stereochemical neutrality and the absence of chiral centers .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry predictions, provide insights into gas-phase ion behavior (Table 1) .
Table 1: Predicted CCS Values for Major Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 342.963 | 159.5 |
[M+Na]⁺ | 364.945 | 161.9 |
[M-H]⁻ | 340.949 | 160.4 |
These values align with trends observed in mid-sized aromatic acids, suggesting moderate polarity and compatibility with reverse-phase chromatographic methods .
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While no explicit synthetic route is documented, analogous benzoic acid derivatives are typically synthesized via:
-
Esterification/Protection: Methoxy and bromothiophene groups are introduced using nucleophilic substitution or coupling reactions.
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Suzuki-Miyaura Coupling: For aryl-aryl bond formation between bromothiophene and benzoic acid precursors.
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Deprotection/Hydrolysis: Final cleavage of protecting groups to yield the free carboxylic acid .
Structural Analogues and Activity Trends
A crystallographically characterized analogue, 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-indolo[3,2-j]isoquinoline, demonstrates that electron-withdrawing (e.g., bromine) and donating (e.g., methoxy) groups synergistically enhance antitumor activity in vitro . Though direct evidence for 4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid is lacking, its structural similarity to pharmacologically active scaffolds justifies further investigation .
Physicochemical and Spectroscopic Profiling
Solubility and Partitioning
The compound’s logP (predicted via PubChem algorithms) is approximately 2.8, indicating moderate lipophilicity suitable for cellular membrane permeability. Aqueous solubility is likely limited (<1 mg/mL at 25°C) due to the aromatic backbone and bromine substituent .
Spectroscopic Signatures
Key spectral predictions:
-
¹H NMR: Aromatic protons near δ 6.8–7.5 ppm (thiophene and benzene rings), methoxy singlet at δ 3.8–4.0 ppm.
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IR: Stretching vibrations for C=O (~1680 cm⁻¹), C-O (benzoic acid, ~1250 cm⁻¹), and C-Br (~560 cm⁻¹).
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MS/MS: Dominant fragments at m/z 265.0 (loss of Br and CO₂) and 185.1 (thiophene-methoxy cleavage) .
Analytical and Regulatory Considerations
Quality Control Metrics
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